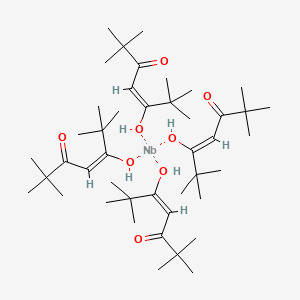
TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)niobium is a complex organometallic compound It features a niobium center coordinated by three ligands, each containing a hept-3-en-3-yloxy group with tetramethyl substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) typically involves the reaction of niobium pentachloride with the corresponding hept-3-en-3-yloxy ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The ligands are often prepared separately through aldol condensation reactions involving acetone and suitable aldehydes, followed by reduction and esterification steps.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. This includes the use of high-purity starting materials, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Tris((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)niobium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium complexes.
Reduction: Reduction reactions can yield lower oxidation state niobium species.
Substitution: Ligand exchange reactions can occur, where the hept-3-en-3-yloxy groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield niobium(V) oxides, while reduction could produce niobium(III) complexes. Substitution reactions can result in a variety of niobium-ligand complexes.
科学研究应用
Chemistry
In chemistry, TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
While not extensively studied in biology and medicine, the compound’s potential as a catalyst for bioorthogonal reactions is being explored
Industry
In industry, the compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its ability to catalyze specific reactions makes it useful in the manufacture of specialty chemicals and materials with tailored properties.
作用机制
The mechanism by which TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) exerts its effects involves coordination of the niobium center with substrates, facilitating their activation and transformation. The molecular targets include various organic molecules, which undergo catalytic transformations upon interaction with the niobium complex. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes.
相似化合物的比较
Similar Compounds
Tris(diethylamido)(tert-butylimido)niobium(V): Another niobium complex with different ligands, used in similar catalytic applications.
Tris(dimethylamido)aluminum(III): An aluminum analog with similar coordination properties.
Niobium(V) ethoxide: A simpler niobium compound used in various synthetic applications.
Uniqueness
Tris((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)niobium is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to undergo various chemical transformations while maintaining stability makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C44H80NbO8 |
|---|---|
分子量 |
830 g/mol |
IUPAC 名称 |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;niobium |
InChI |
InChI=1S/4C11H20O2.Nb/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b3*8-7+;8-7-; |
InChI 键 |
WYTIGJVEVROCSD-DSORRXEFSA-N |
手性 SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Nb] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-((1R,3S,5R)-3-((2-Fluoro-3-(trifluoromethoxy)phenyl)carbamoyl)-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)-5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxamide benzoate](/img/structure/B1514093.png)
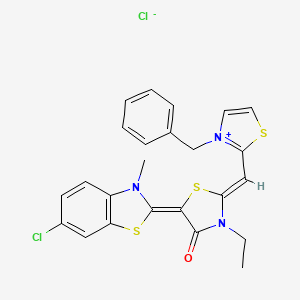
![[3,4-Diacetyloxy-5-azido-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1514120.png)
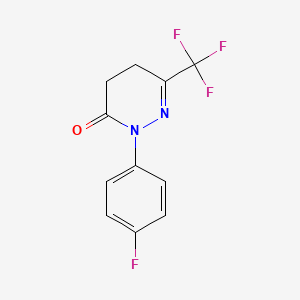
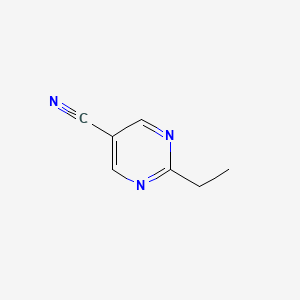

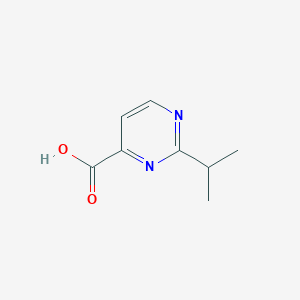
![6-(2-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B1514169.png)
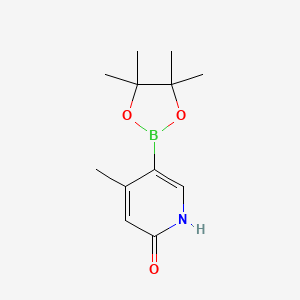
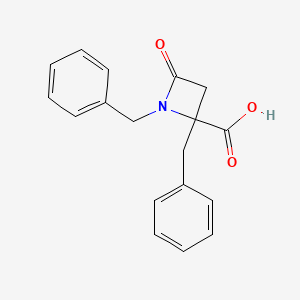
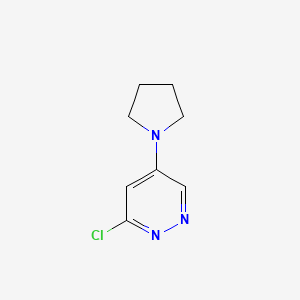
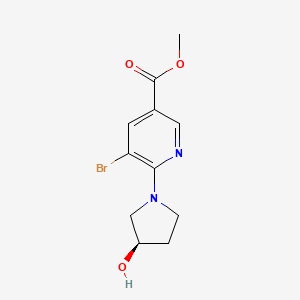
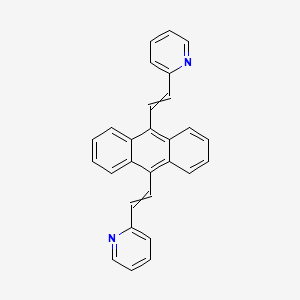
![Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B1514204.png)
